molecular formula C21H24N2O B7765234 1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one CAS No. 98303-49-2

1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one

Cat. No.: B7765234
CAS No.: 98303-49-2
M. Wt: 320.4 g/mol
InChI Key: JWTSVUUPJIIXTO-KAVGSWPWSA-N
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Description

1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one (CAS: 6673-14-9) is a diarylpentanoid with the molecular formula C₂₁H₂₄N₂O and a molecular weight of 320.436 g/mol . Structurally, it features two para-dimethylaminophenyl groups conjugated to a pentadienone backbone. This compound has been explored for its optical properties and possible biomedical uses, though detailed biological studies are less documented compared to its analogs .

Properties

IUPAC Name

(1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-22(2)19-11-5-17(6-12-19)9-15-21(24)16-10-18-7-13-20(14-8-18)23(3)4/h5-16H,1-4H3/b15-9+,16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTSVUUPJIIXTO-KAVGSWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6673-14-9, 98303-49-2
Record name NSC156579
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans,trans-Bis[4-(dimethylamino)benzylidene]acetone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reaction Conditions

  • Reactants :

    • 4-Dimethylaminobenzaldehyde (2 equivalents)

    • Acetone (1 equivalent)

  • Catalyst : Sodium hydroxide (10–20% w/v) or potassium hydroxide

  • Solvent : Ethanol or methanol

  • Temperature : Reflux (70–80°C)

  • Duration : 4–6 hours

The reaction proceeds via enolate formation from acetone, followed by nucleophilic attack on the aldehyde. The E,E-geometry of the dienone is stabilized by conjugation between the aromatic rings and the carbonyl group.

Yield and Purity

ParameterValue
Typical Yield65–75%
Purity (HPLC)>90%
ByproductsOligomers, aldol adducts

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time and improves yield by enhancing molecular collisions.

Optimized Protocol

  • Power : 300–500 W

  • Temperature : 100–120°C

  • Time : 10–15 minutes

  • Solvent : Ethanol/water (1:1 v/v)

This method achieves 85–90% yield with reduced energy consumption. The rapid heating minimizes side reactions, such as over-oxidation or polymerization.

Ultrasonic (Sonochemical) Synthesis

Ultrasonic waves induce cavitation, accelerating the reaction through localized high-temperature and pressure microenvironments.

Key Parameters

VariableOptimal Range
Frequency20–40 kHz
Sonication Time30–45 minutes
Temperature50–60°C

Sonochemical synthesis achieves 88–92% yield while maintaining selectivity for the trans,trans isomer.

Solvent-Free Mechanochemical Synthesis

Ball milling provides an eco-friendly alternative by eliminating solvents.

Procedure

  • Reactants : 4-Dimethylaminobenzaldehyde, acetone

  • Milling Media : Stainless steel balls (5 mm diameter)

  • Speed : 500–600 rpm

  • Duration : 2 hours

This method yields 78–82% product with minimal waste generation.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors for high-throughput manufacturing.

Process Parameters

ParameterValue
Reactor TypeTubular flow reactor
Residence Time10–15 minutes
Throughput50–100 kg/day
Catalyst RecoveryIn-line filtration

Flow systems enhance heat transfer and reduce batch-to-batch variability, achieving >95% conversion with automated quality control.

Comparative Analysis of Methods

MethodYield (%)TimeEnergy EfficiencyScalability
Conventional65–754–6 hoursModerateModerate
Microwave85–9010–15 minHighHigh
Ultrasonic88–9230–45 minHighModerate
Mechanochemical78–822 hoursVery HighLow
Continuous Flow>9510–15 minVery HighVery High

Critical Factors Affecting Yield

Catalyst Loading

Excess base (>20% w/v) promotes side reactions, while insufficient base (<10%) slows enolate formation.

Solvent Polarity

Polar protic solvents (e.g., ethanol) stabilize the transition state, whereas aprotic solvents (e.g., THF) reduce yields by 15–20%.

Temperature Control

Temperatures >120°C degrade the product, while <60°C prolong reaction time.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) removes oligomers.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) isolates the pure dienone.

  • Crystallinity : Single-crystal X-ray diffraction confirms the E,E-configuration.

Emerging Innovations

Biocatalytic Approaches

Enzymes like lipase B catalyze the condensation under mild conditions (pH 7, 37°C), though yields remain suboptimal (40–50%).

Photochemical Activation

UV light (254 nm) accelerates the reaction via radical intermediates, reducing time to 5 minutes with 80% yield.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Photophysical Properties

1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one exhibits interesting photophysical properties due to its extended π-conjugation. Studies have shown that this compound can be used in the development of organic light-emitting diodes (OLEDs) and as a dye in solar cells. Its ability to absorb light efficiently and convert it into electrical energy is of particular interest for renewable energy applications.

PropertyValue
Absorption Wavelength450 nm
Emission Wavelength550 nm
Quantum Yield0.85

Biological Applications

Research indicates that 1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one has potential as a fluorescent probe in biological imaging. Its fluorescence properties allow for visualization of cellular processes, making it valuable in biomedical research. Additionally, preliminary studies suggest that this compound may exhibit anticancer properties, warranting further investigation into its mechanism of action against various cancer cell lines.

Case Study: Anticancer Activity

  • Objective: Evaluate the cytotoxic effects on breast cancer cells.
  • Method: MTT assay was used to determine cell viability.
  • Results: The compound showed a dose-dependent decrease in cell viability with an IC50_{50} value of 15 µM.

Material Science

In material science, this compound is explored for its role in synthesizing novel polymeric materials with enhanced thermal and optical properties. The incorporation of 1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one into polymer matrices has been shown to improve the mechanical strength and thermal stability of the resulting materials.

ApplicationMaterial TypeEnhancement
OLEDsPolymeric filmsIncreased light emission
CoatingsProtective coatingsEnhanced durability

Mechanism of Action

The mechanism of action of 1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: Dimethylamino and methoxy groups enhance electron density, improving fluorescence and stability, whereas nitro groups reduce electron density, increasing reactivity .
  • Lipophilicity : Methyl and methoxy substituents (e.g., 4-methylphenyl derivative: C₁₉H₁₈O, 294.35 g/mol) increase lipophilicity, aiding membrane permeability .
  • Melting Points: The 4-hydroxy-3-methoxy derivative melts at 82–83°C, reflecting intermolecular hydrogen bonding , while the dimethylamino analog’s melting point is unreported but likely higher due to rigidity.

Anticancer Activity

  • 4-Hydroxy-3-Methoxy Derivative : Exhibits IC₅₀ values < 10 µM against lung (NCI-460), breast (MCF-7), and colon (HT-29) cancer cell lines. Tumor selectivity is attributed to apoptosis induction via PARP1 cleavage .
  • Fluorinated Derivatives : 1,5-Bis(3-fluorophenyl)-1,4-pentadien-3-one shows enhanced cytotoxicity in prostate cancer (PC-3) cells due to fluorine’s electronegativity .

Anti-Inflammatory and Antioxidant Effects

  • 4-Hydroxy-3-Methoxy Derivative : Reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) by 40–60% in murine models at 10 mg/kg .
  • Hydroxyphenyl Analog : Demonstrates radical scavenging activity (EC₅₀ = 12 µM) in DPPH assays, superior to ascorbic acid (EC₅₀ = 25 µM) .

Structure-Activity Relationship (SAR) Insights

Substituent Position : Ortho-substituted derivatives (e.g., 2-methoxyphenyl) exhibit distorted molecular packing, reducing crystallinity but enhancing solubility .

Electron Donation: Dimethylamino groups increase fluorescence quantum yield, making the compound suitable for amyloid imaging in AD .

Halogen Effects : Fluorine at meta positions enhances bioactivity by balancing lipophilicity and electronegativity .

Biological Activity

1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one, commonly referred to as DMAPD, is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, effects on various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H24_{24}N2_2O
  • CAS Number : 6673-14-9
  • SMILES Notation : CN(C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)N(C)C)

The compound features a pentadienone structure with dimethylamino substituents that enhance its electron-donating properties, contributing to its reactivity and biological activity.

DMAPD exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Tubulin Polymerization : DMAPD has been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. This action is crucial in cancer therapy as it can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells .
  • Induction of Apoptosis : Studies indicate that DMAPD can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the cell cycle. Specifically, it has been observed to cause G2/M phase arrest in cells .
  • Antioxidant Activity : The compound also exhibits antioxidant properties, which may play a role in mitigating oxidative stress in cells, potentially enhancing its therapeutic efficacy against cancer .

Biological Activity Against Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of DMAPD on various human cancer cell lines. Below is a summary of findings:

Cell Line IC50_{50} (µM) Effect
HeLa (cervical)0.54Induces apoptosis
A549 (lung)0.32Cell cycle arrest at G2/M phase
MCF-7 (breast)0.45Inhibition of tubulin polymerization
HepG2 (liver)0.60Significant cytotoxicity

These results highlight the potential of DMAPD as a candidate for further development in anticancer therapies.

Case Studies and Research Findings

  • Study on HeLa Cells : A study demonstrated that DMAPD effectively inhibited the proliferation of HeLa cells with an IC50_{50} value of 0.54 µM. The mechanism involved the activation of caspase-3, leading to apoptosis .
  • A549 Lung Cancer Study : Research indicated that DMAPD caused significant G2/M phase arrest in A549 cells with an IC50_{50} value of 0.32 µM. This study also noted that DMAPD's inhibition of tubulin polymerization was critical for its anticancer effects .
  • MCF-7 Breast Cancer Research : In MCF-7 cells, DMAPD demonstrated an IC50_{50} value of 0.45 µM and was found to significantly disrupt microtubule dynamics, further supporting its role as a tubulin inhibitor .

Q & A

Q. What synthetic methodologies are effective for preparing 1,5-bis(4-dimethylaminophenyl)-1,4-pentadien-3-one?

  • Methodological Answer : The compound is synthesized via aldol condensation, where 4-dimethylaminobenzaldehyde reacts with acetone under acidic or basic catalysis. Conventional heating (e.g., reflux in ethanol with HCl) yields ~60–70% product but requires prolonged reaction times (8–12 hours) . Microwave-assisted synthesis reduces time to 15–20 minutes with comparable yields (65–75%) by enhancing reaction kinetics through dielectric heating . Ultrasonic-assisted methods (20–40 kHz) at 50–60°C for 2–4 hours improve yield (80–85%) by cavitation-induced mixing and energy transfer . Key parameters include stoichiometry (2:1 aldehyde:acetone), catalyst concentration (0.5–1.0 M HCl), and solvent polarity.

Q. How is the stereochemistry (E/Z isomerism) of 1,5-bis(4-dimethylaminophenyl)-1,4-pentadien-3-one confirmed?

  • Methodological Answer : E-geometry of the α,β-unsaturated ketone is confirmed via NMR coupling constants (JH1-H2 = 15–16 Hz for trans double bonds) and UV-Vis spectroscopy (λmax ~350 nm due to extended conjugation) . X-ray crystallography (monoclinic C2 space group, a = 19.937 Å, b = 5.8637 Å) provides definitive proof of the (E,E)-configuration by resolving bond angles and torsional parameters .

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer : The dimethylamino substituents enhance cellular uptake and bioactivity. In vitro studies show anti-proliferative effects against prostate cancer (PC-3 cells, IC50 = 12.5 µM) via apoptosis induction (caspase-3 activation, PARP cleavage) . Comparative studies with hydroxyl/methoxy derivatives (e.g., 1,5-bis(4-hydroxy-3-methoxyphenyl) analog) reveal that electron-donating groups (e.g., -N(CH3)2) improve membrane permeability and target affinity .

Advanced Research Questions

Q. How do reaction conditions (time, temperature, catalyst) influence yield and purity in ultrasonic-assisted synthesis?

  • Methodological Answer : A factorial design study (25–65°C, 1–6 hours, 0.1–1.0 M HCl) identified optimal conditions: 60°C, 3 hours, 0.7 M HCl, yielding 88% product with >95% purity (HPLC). Prolonged sonication (>4 hours) increases byproduct formation (e.g., dihydrofurans) due to over-oxidation, while temperatures >70°C degrade the product . Purity is validated via TLC (Rf = 0.45 in ethyl acetate/hexane 3:7) and GC-MS (m/z 320.44 [M]<sup>+</sup>) .

Q. What structural features explain the compound’s selectivity for cancer cells over normal cells?

  • Methodological Answer : Molecular docking (PDB: 1M17) shows the dimethylamino groups form hydrogen bonds with EGFR kinase’s ATP-binding pocket (ΔG = −9.2 kcal/mol), while the conjugated dienone backbone intercalates DNA (Kd = 2.3 µM). Selectivity arises from higher redox activity in cancer cells, where ROS generation (measured via DCFH-DA assay) triggers apoptosis . Normal cells (e.g., HEK-293) exhibit 3-fold lower ROS induction, correlating with lower cytotoxicity (IC50 > 50 µM) .

Q. How do substituent modifications (e.g., fluorine, methoxy) alter spectroscopic and biological properties?

  • Methodological Answer : Substituent effects were systematically studied:
  • Fluorine : Electron-withdrawing groups (e.g., 3-fluorophenyl) reduce λmax to 330 nm (blue shift) and decrease anti-cancer activity (IC50 = 28 µM) due to reduced conjugation .
  • Methoxy : 4-Methoxy derivatives show enhanced solubility (logP = 2.1 vs. 3.5 for dimethylamino) but lower membrane penetration (PC-3 uptake reduced by 40%) .
  • Hydroxyl : 2-Hydroxyphenyl analogs exhibit pH-dependent tautomerism (enol-keto equilibrium), altering UV-Vis spectra and bioactivity .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for structurally similar analogs?

  • Methodological Answer : Discrepancies arise from assay conditions. For example:
  • Cell Line Variability : PC-3 (androgen-independent) vs. LNCaP (androgen-sensitive) cells show 2-fold differences in IC50 due to varying expression of redox regulators (e.g., Nrf2) .
  • Solvent Effects : DMSO (>0.1%) artificially elevates ROS in control groups, masking compound-specific effects .
  • Stereochemical Purity : Impurities in Z-isomers (e.g., 5% contamination) reduce activity by 30%, as confirmed by chiral HPLC .

Methodological Optimization Tables

Table 1 : Synthesis Yield Comparison Under Different Conditions

MethodTimeTemperatureYield (%)Purity (%)Reference
Conventional Heating12 h80°C6590
Microwave20 min120°C7592
Ultrasonic3 h60°C8895

Table 2 : Substituent Effects on Bioactivity

SubstituentIC50 (PC-3, µM)λmax (nm)logP
4-Dimethylamino12.53503.5
4-Hydroxy-3-methoxy18.73652.1
3-Fluoro28.03303.8

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one
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1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one

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